molecular formula C8H18O B147376 4-Octanol CAS No. 589-62-8

4-Octanol

Cat. No. B147376
CAS RN: 589-62-8
M. Wt: 130.23 g/mol
InChI Key: WOFPPJOZXUTRAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Octanol is a higher alcohol with a linear chain structure. It is used as a starting material or intermediate in the synthesis of various chemical compounds. The studies provided explore the synthesis and applications of derivatives of 4-octanol, such as 4-octanoxy benzoic acid and other complex molecules that incorporate the 4-octanol moiety into their structures .

Synthesis Analysis

The synthesis of 4-octanoxy benzoic acid, as described in one of the papers, involves the use of 1-bromooctane, which is manufactured from n-octanol. This intermediate then reacts with methyl o-hydroxybenzoate to yield the final product, 4-octanoxy benzoic acid. The structure of the product and intermediates were confirmed by IR spectra, indicating the successful synthesis of the desired compound .

Molecular Structure Analysis

The molecular structure of 4-octanol derivatives plays a crucial role in their chemical properties and applications. For instance, the introduction of different substituents into the phenolic moiety of certain 4-n-alkylphenyl derivatives can significantly alter their physical properties, such as melting points and viscosities. The bulky 1,4-disubstituted bicyclo[2.2.2]octane ring in some derivatives provides "shielding" properties that affect the compound's behavior, particularly in the context of liquid crystalline materials .

Chemical Reactions Analysis

The chemical reactivity of 4-octanol derivatives is highlighted in their use in synthesizing thermotropic liquid crystalline materials. For example, disaccharide derivatives synthesized from 4-octanol-related compounds exhibit interesting phase transition behaviors, such as nematic phases, which are influenced by photoirradiation. The trans-cis photoisomerization of azobenzene groups within these compounds leads to the disappearance of the nematic phase, which can be reversed by thermal isomerization in the dark .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-octanol derivatives are diverse and depend on the specific structure of the compound. The papers describe a range of properties from low melting esters with large nematic ranges to materials suitable for electro-optical display devices due to their low birefringence and positive dielectric anisotropy. The transition temperatures and phase behaviors of these materials are influenced by the molecular structure, demonstrating the importance of the 4-octanol moiety in the design of liquid crystalline materials .

Scientific Research Applications

1. Industrial Use and Microbial Production

4-Octanol, also known as 1-octanol, is significant in the chemical industry. It serves as a plasticizer, a precursor in the production of linear low-density polyethylene (LLDPE), and as a growth inhibitor in tobacco plants. Notably, its production through engineered microbes like Escherichia coli has been explored, achieving considerable yields. This microbial route offers a sustainable alternative to traditional methods, given the challenges in obtaining eight-carbon acyl chains from natural lipid feedstocks and petrochemical processes (Hernández Lozada et al., 2020).

2. Phase Equilibria in Supercritical Fluids

Research on the phase equilibria behavior of 4-octanol in supercritical carbon dioxide is crucial for industrial applications. This involves understanding how the hydroxyl group position affects alcohol solubility in such environments. The findings have implications for modeling and predicting the behavior of high-pressure alcohol and carbon dioxide mixtures, which is important for various industrial processes (Fourie, Schwarz, & Knoetze, 2008).

3. Spectroscopic and Intermolecular Interaction Studies

4-Octanol has been the subject of experimental and theoretical studies focusing on its spectroscopic signatures and intermolecular interactions. Such research enhances understanding of its electronic structure, molecular topology, and the nature of hydrogen bonds within its structure. This knowledge is pivotal in various scientific and industrial applications where such interactions are relevant (Pocheć et al., 2022).

4. Biofuel Potential

1-Octanol has been identified as a potential biofuel with diesel-like properties. Its microbial production in Escherichia coli has been engineered, demonstrating significant yields and the natural excretion of 1-octanol into the media, which simplifies the separation process. This marks an important step in the development of sustainable, bio-based technologies for fuel production (Akhtar, Dandapani, Thiel, & Jones, 2014).

5. Molecular Separation in Membrane Processes

4-Octanol has been applied in molecular separation processes, particularly in removing pharmaceutical contaminants from water. Its role in porous membrane contactors for the extraction of specific molecules like ibuprofen demonstrates its efficacy in environmental management and pharmaceutical processing (Pishnamazi et al., 2020).

Mechanism of Action

Target of Action

4-Octanol, a saturated fatty alcohol, is known to act as a T-type calcium channel (T-channels) inhibitor . The T-channels are crucial for various physiological functions, including neuronal firing, muscle contraction, and hormone secretion. By inhibiting these channels, 4-Octanol can modulate these processes.

Mode of Action

It is known that the compound interacts with its targets (t-channels) and inhibits their function . This inhibition could result in changes in cellular signaling and function, particularly in cells that rely on calcium influx for their activity.

Pharmacokinetics

It is known that the octanol/water partition coefficient plays a significant role in the diffusion limitation of the exchange between adipose and blood, influencing the compound’s bioavailability .

Result of Action

The molecular and cellular effects of 4-Octanol’s action are diverse, given its role as a T-channel inhibitor. For instance, it has been observed to inhibit the growth of Aspergillus flavus, a spoilage fungus, in postharvest grains . This inhibition is associated with damage to the fungal cell morphology, induction of apoptosis, and disruption of metabolic pathways .

Action Environment

The action, efficacy, and stability of 4-Octanol can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other substances, pH levels, and temperature

Safety and Hazards

4-Octanol can cause serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling 4-Octanol . In case of contact with eyes, rinse cautiously with water for several minutes . If swallowed, do not induce vomiting and seek medical advice .

properties

IUPAC Name

octan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-3-5-7-8(9)6-4-2/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFPPJOZXUTRAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870640
Record name 4-Octanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Octanol

CAS RN

589-62-8
Record name (±)-4-Octanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=589-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Octanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-OCTANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66398
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Octanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octan-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.778
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-OCTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HZ7613II2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A further selective hydroxylation reaction was carried out with the sol-gel-embedded CYP BM-3 on the substrate n-octane. 79% of the precursor were hydroxylated. The regio isomers 2-octanol, 3-octanol and 4-octanol were obtained in a molar ratio of 1:2.1:1.6 (detected by gas chromatography).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Octanol
Reactant of Route 2
Reactant of Route 2
4-Octanol
Reactant of Route 3
Reactant of Route 3
4-Octanol
Reactant of Route 4
Reactant of Route 4
4-Octanol
Reactant of Route 5
Reactant of Route 5
4-Octanol
Reactant of Route 6
Reactant of Route 6
4-Octanol

Q & A

Q1: What is the molecular formula and weight of 4-octanol?

A1: 4-Octanol has the molecular formula C8H18O and a molecular weight of 130.23 g/mol.

Q2: What spectroscopic techniques are used to characterize 4-octanol?

A2: Common techniques include Gas Chromatography-Mass Spectrometry (GC-MS) for identification and purity assessment, and Fourier Transformed Infra Red (FTIR) spectroscopy for functional group analysis. []

Q3: How does the structure of 4-octanol affect its physicochemical properties compared to other octanol isomers?

A3: The position of the hydroxyl group in 4-octanol influences its aggregation behavior. Compared to linear 1-octanol, branched 4-octanol tends to form smaller, more tightly packed aggregates due to steric hindrance from the branched alkyl chain. This impacts its dielectric properties and is evident in X-ray diffraction patterns and molecular dynamics simulations. []

Q4: What is the significance of the salting-out effect in relation to 4-octanol and what are its implications for Marangoni convection?

A4: While the salting-out effect can induce Marangoni convection in aqueous solutions containing 4-octanol at concentrations below its solubility limit, beyond the solubility limit, the imbalance between surface tension and interfacial tension becomes the driving force. This highlights the complex interplay of factors influencing Marangoni convection in these systems. []

Q5: What role does 4-octanol play in the insect world?

A5: 4-Octanol is a component of the aggregation pheromone in several insect species, particularly weevils (Curculionidae). It is released by males to attract both males and females for mating and aggregation. [, , , , ]

Q6: Which insect species utilize 4-octanol as a pheromone component?

A6: Research indicates the presence of 4-octanol in the pheromone systems of various weevils, including the West Indian sugarcane borer (Metamasius hemipterus), African palm weevil (Rhynchophorus phoenicis), and the agave weevil (Scyphophorus acupunctatus). [, , , , ]

Q7: Is the presence of 4-octanol always essential for insect attraction in these pheromone systems?

A7: Interestingly, not all pheromone components are essential for attraction in every species. Research on Metamasius hemipterus found that while 4-methyl-5-nonanol is the primary pheromone component, the addition of either 2-methyl-4-heptanol or 2-methyl-4-octanol is crucial for maximizing attraction, indicating a redundancy phenomenon. [, ]

Q8: How is 4-octanol used in pest control strategies?

A8: Synthetic 4-octanol, often in combination with other pheromone components and plant volatiles, is used in traps to monitor and manage weevil populations, offering a targeted and potentially environmentally friendlier alternative to broad-spectrum insecticides. [, ]

Q9: How is 4-octanol synthesized?

A9: 4-Octanol can be synthesized via a Grignard reaction using sec-butyl magnesium bromide and n-pentanal as precursors, followed by hydrolysis. [, ]

Q10: Can 4-octanol be synthesized enantioselectively?

A10: Yes, both (R)- and (S)-enantiomers of 4-octanol can be synthesized using specific chiral starting materials and catalysts, allowing for investigations into the biological activity of individual enantiomers. [, , ]

Q11: Has 4-octanol been observed as a product in any other chemical reactions?

A11: Yes, 4-octanol is formed during the rhodium trichloride-catalyzed hydroboration of 1-octene. This reaction exhibits unusual regioselectivity, yielding a mixture of octanol isomers including 4-octanol. [, ] Furthermore, it is also a product of cytochrome P450-mediated oxidation of octane. []

Q12: Can 4-octanol undergo further chemical transformations?

A12: Yes, like other secondary alcohols, 4-octanol can be oxidized to 4-octanone and undergo other reactions typical of alcohols. For example, in the presence of zirconia catalysts, 4-octanol can undergo dehydration to form octenes. []

Q13: What are the environmental concerns related to 4-octanol?

A13: While 4-octanol is biodegradable, its use in large-scale pest control applications needs careful consideration to minimize potential negative impacts on ecosystems. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.